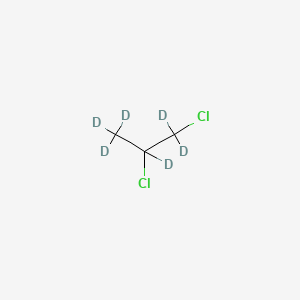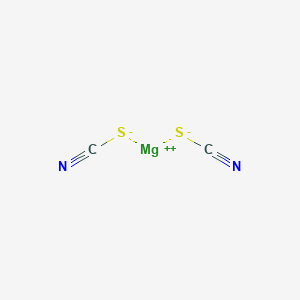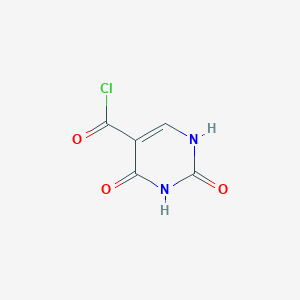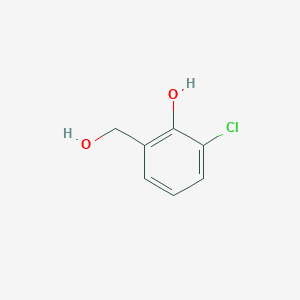
1,2-二氯丙烷-d6
描述
1,2-Dichloropropane-d6, also known as Propylene dichloride, is a synthetic byproduct of epichlorohydrin . It is a colorless, flammable liquid with a sweet odor .
Synthesis Analysis
1,2-Dichloropropane-d6 is synthesized as a byproduct of epichlorohydrin . It is used for research applications, particularly in environmental analysis and as synthetic intermediates .
Molecular Structure Analysis
The molecular formula of 1,2-Dichloropropane-d6 is CD3CD(Cl)CD2Cl . It has a molecular weight of 119.02 . The structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
1,2-Dichloropropane-d6 is a liquid with a boiling point of 95-96 °C (lit.) and a melting point of -100 °C (lit.) . It has a density of 1.216 g/mL at 25 °C .
科学研究应用
环境分析
1,2-二氯丙烷-d6: 由于其作为稳定同位素标记化合物的特性,被用于环境分析。 它作为内标,通过气相色谱-质谱法 (GC-MS) 等技术量化环境样品中 1,2-二氯丙烷的存在。 这种应用对于监测污染物和确保遵守环境安全法规至关重要 .
合成中间体
在合成化学领域,This compound 充当合成中间体。 它参与更复杂分子的合成,特别是在制药和农用化学品的生产中。 它的同位素标记允许追踪化学反应并了解反应机理 .
有机化学品制造
该化合物在有机化学品制造中发挥着重要作用。 它是环氧氯丙烷的副产物,并参与各种有机化合物的生产。 氘代版本,This compound,因其同位素纯度而特别有用,有助于化学工业的研发 .
安全与危害测试
This compound: 也用于安全与危害测试。 它的化学结构和性质使研究人员能够在不同条件下研究该化合物的行为,评估其可燃性并了解其毒理学效应。 这对于制定安全规程和处理指南至关重要 .
同位素研究
同位素研究利用This compound 的氘含量。 研究人员可以探索同位素分馏和交换反应,这在地球化学和环境科学等领域很重要。 氘原子提供了可以通过各种过程追踪的独特特征 .
分析方法开发
在分析化学中,This compound 用于开发新方法和改进现有方法,以检测和量化氯化化合物。 其稳定的同位素标签确保了分析仪器的准确校准和验证 .
教学目的
教育机构可能会使用This compound 来教授高级化学概念。 它在实际实验室练习中的应用帮助学生了解同位素标记、色谱法和质谱技术 .
化学动力学研究
最后,This compound 在化学动力学研究中得到应用。 通过研究涉及该化合物的反应速率,科学家可以深入了解化学过程的动力学,这对开发新的化学技术至关重要 .
安全和危害
1,2-Dichloropropane-d6 is highly flammable and harmful if swallowed or inhaled . It causes eye irritation and is harmful to aquatic life . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
1,2-Dichloropropane-d6, also known as Propylene dichloride-d6 , is a synthetic compound More research is needed to identify the compound’s primary targets and their roles.
Mode of Action
It is known to be a highly flammable liquid and vapor . It can accumulate in low areas, forming explosive concentrations . .
Biochemical Pathways
It is known that 1,2-Dichloropropane is a synthetic byproduct of epichlorohydrin
Pharmacokinetics
One study indicates that 1,2-dichloropropane can distribute and accumulate in the blood, lung, liver, kidney, and abdominal fat of rats during and after inhalation exposure . .
Result of Action
It is known to be harmful if swallowed or inhaled, and it can cause eye irritation . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dichloropropane-d6. It is a highly flammable liquid and vapor , and its vapors can accumulate in low areas to form explosive concentrations . Therefore, it should be stored at room temperature away from light and moisture . .
生化分析
Biochemical Properties
1,2-Dichloropropane-d6, like its non-deuterated counterpart, is involved in biochemical reactions. It is metabolized predominantly through oxidation followed by glutathione conjugation, leading to the formation of mercapturic acids . This process involves various enzymes and biomolecules, including cytochrome P450 2E1 .
Cellular Effects
Exposure to 1,2-Dichloropropane-d6 can have various effects on cells. High levels of exposure have been associated with damage to blood cells and liver cells . It has also been linked to tumor growth in the liver and mammary glands in animal studies .
Molecular Mechanism
The molecular mechanism of 1,2-Dichloropropane-d6 involves the oxidation of the parent compound followed by glutathione conjugation . This leads to the formation of mercapturic acids. The process may also involve conjugation with lactate, forming carbon dioxide and acetyl Co-A .
Temporal Effects in Laboratory Settings
The effects of 1,2-Dichloropropane-d6 can change over time in laboratory settings. For instance, it has been reported that repeated exposure to the compound can lead to liver and kidney damage
Dosage Effects in Animal Models
The effects of 1,2-Dichloropropane-d6 can vary with different dosages in animal models. For example, animals that breathed or ingested the compound for short periods of time suffered damage in the respiratory tract, blood cells, and liver . High doses can lead to severe symptoms such as coma and death .
Metabolic Pathways
1,2-Dichloropropane-d6 is involved in metabolic pathways that include oxidation and glutathione conjugation . This process leads to the formation of mercapturic acids and may also involve conjugation with lactate .
Transport and Distribution
1,2-Dichloropropane-d6 is distributed throughout the body after absorption, with the highest levels found in the liver, kidney, and blood . It is also observed in the lung following inhalation exposure .
属性
IUPAC Name |
1,2-dichloro-1,1,2,3,3,3-hexadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRKFALVUDBJE-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-08-0 | |
| Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloropropane-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)


![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(bromomethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1611067.png)









